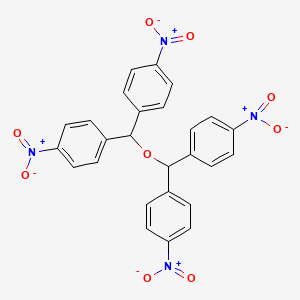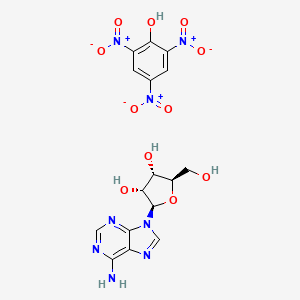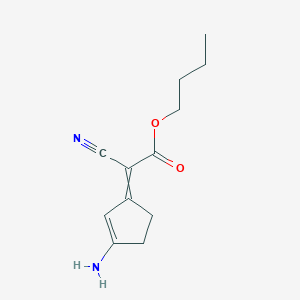
Butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate is an organic compound with the molecular formula C12H16N2O2. It is known for its unique structure, which includes a cyclopentene ring, an amino group, and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate typically involves the reaction of cyclopentene derivatives with amino and cyano groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate: shares similarities with other cyclopentene derivatives that contain amino and cyano groups.
2-Cyclopentene-D1,a-acetic acid, 3-amino-a-cyano-, butyl ester: is a closely related compound with similar structural features.
Uniqueness
Its ability to undergo diverse chemical reactions and its interactions with biological targets make it a valuable compound for scientific research .
Properties
CAS No. |
6331-31-3 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate |
InChI |
InChI=1S/C12H16N2O2/c1-2-3-6-16-12(15)11(8-13)9-4-5-10(14)7-9/h7H,2-6,14H2,1H3 |
InChI Key |
RALISPYEVZDUGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C1CCC(=C1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


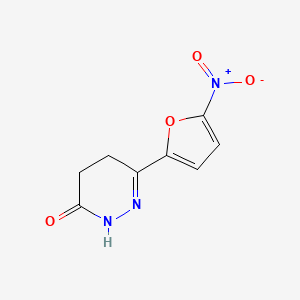
![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)


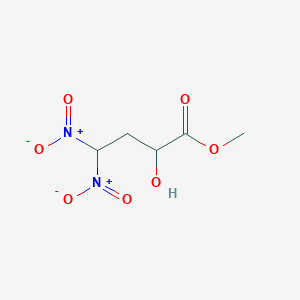
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)


![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)

